molecular formula C6H3BrFI B160889 1-Bromo-2-fluoro-4-iodobenzene CAS No. 136434-77-0

1-Bromo-2-fluoro-4-iodobenzene

Cat. No.: B160889
CAS No.: 136434-77-0
M. Wt: 300.89 g/mol
InChI Key: OCODJNASCDFXSR-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-iodobenzene is an organic compound with the molecular formula C6H3BrFI. It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

1-Bromo-2-fluoro-4-iodobenzene is a halogenated aromatic compound. As such, it doesn’t have a specific biological target. Instead, it’s often used as a building block in organic synthesis, particularly in the creation of more complex molecules .

Mode of Action

The compound’s reactivity is primarily due to the presence of the halogen atoms (bromine, fluorine, and iodine). In reactions, aryl iodides are more reactive than aryl bromides, allowing selective coupling reactions to occur . This means that the iodine end of this compound can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted .

Action Environment

Environmental factors can influence the stability and reactivity of this compound. It is sensitive to light, and it should be stored in a dark place . It should also be kept in a dry, cool, and well-ventilated place . These precautions help maintain the compound’s stability and ensure its efficacy in chemical reactions.

Preparation Methods

1-Bromo-2-fluoro-4-iodobenzene can be synthesized through several synthetic routes. One common method involves the halogenation of fluorobenzene derivatives. For instance, starting with 2-fluoro-4-iodoaniline, bromination can be achieved using bromine in the presence of a suitable catalyst. The reaction conditions typically involve maintaining a controlled temperature and using solvents like acetic acid or dichloromethane to facilitate the reaction .

Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Bromo-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions typically involve the use of palladium catalysts and ligands, along with appropriate bases and solvents.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to yield dehalogenated products. Reagents like potassium permanganate or sodium borohydride are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound formed by the coupling of the aryl halide with an aryl boronic acid .

Scientific Research Applications

1-Bromo-2-fluoro-4-iodobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science.

    Biology and Medicine: The compound can be used in the development of radiolabeled compounds for imaging studies. Its halogen atoms can be replaced with radioactive isotopes, making it useful in positron emission tomography (PET) and other imaging techniques.

    Industry: In the chemical industry, it is used in the synthesis of specialty chemicals and advanced materials.

Comparison with Similar Compounds

1-Bromo-2-fluoro-4-iodobenzene can be compared with other halogenated benzene derivatives such as:

    1-Bromo-4-fluoro-2-iodobenzene: Similar in structure but with different positions of the halogen atoms, leading to variations in reactivity and applications.

    2-Bromo-4-fluoro-1-iodobenzene: Another isomer with distinct chemical properties and uses.

    4-Fluoroiodobenzene: Lacks the bromine atom, resulting in different reactivity patterns and applications.

The uniqueness of this compound lies in its specific halogenation pattern, which imparts unique electronic and steric properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

1-bromo-2-fluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFI/c7-5-2-1-4(9)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCODJNASCDFXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369327
Record name 1-Bromo-2-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136434-77-0
Record name 1-Bromo-2-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-fluoro-4-iodobenzene
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Synthesis routes and methods I

Procedure details

Sodium nitrite (51.2 g) was dissolved in sulfuric acid (390 ml), and then acetic acid (454 ml) was added thereto at 10° C. or lower. The mixed solution was kept at 20° to 25° C., and 2-fluoro-4-iodoaniline (124 g) was added for 1 hour, followed by stirring for 2 hours. The reaction solution was added dropwise to a mixed solution of copper bromide (130 g) with 48% hydrobromic acid (390 ml), and stirred overnight. Then, water (1000 ml) was added to the solution, and the resulting solution was extracted with chloroform, followed by washing with water 3 times. After distilling off chloroform, the resultant was distilled under reduced pressure (b.p. 120° to 125° C./13 mmHg), and then recrystallized from methanol to give 1-bromo-2-fluoro-4-iodobenzene (114 g).
Quantity
51.2 g
Type
reactant
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step One
Quantity
454 mL
Type
reactant
Reaction Step Two
Quantity
124 g
Type
reactant
Reaction Step Three
Quantity
390 mL
Type
reactant
Reaction Step Four
Name
copper bromide
Quantity
130 g
Type
catalyst
Reaction Step Four
Name
Quantity
1000 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

51.2 g of sodium nitrite was dissolved in 390 ml of sulfuric acid, and 454 ml of acetic acid was added thereto at 10° C. or lower. The solution was kept at 20° to 25° C., and 124 g of 2-fluoro-4-iodoaniline was added thereto over a period of one hour and stirred for 2 hours. The solution was dropwise added to a solution of 130 g of copper(I) bromide as dissolved in 390 ml of 48% hydrobromic acid and stirred overnight. Next, 1000 ml of water was added to this, which was then extracted with chloroform and washed three times with water. Chloroform was removed by distillation, and the residue was distilled under reduced pressure (b.p. 120° to 125° C./13 mmHg) and recrystallized from methanol to obtain 114 g of 1-bromo-2-fluoro-4-iodobenzene.
Quantity
51.2 g
Type
reactant
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step One
Quantity
454 mL
Type
reactant
Reaction Step Two
Quantity
124 g
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
reactant
Reaction Step Four
Quantity
390 mL
Type
reactant
Reaction Step Five
Name
copper(I) bromide
Quantity
130 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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